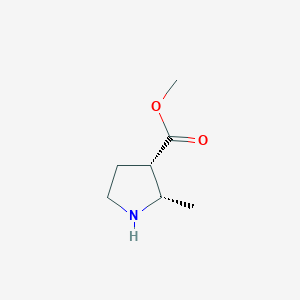

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate is a chiral compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used primarily in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of N-substituted piperidines, which undergo ring contraction and deformylative functionalization to yield the desired pyrrolidine derivative . The reaction conditions often involve specific oxidants and additives to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound are generally proprietary and involve optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or carboxylate salt.

| Conditions | Reagents | Products | Key Findings |

|---|---|---|---|

| Acidic hydrolysis | HCl/H₂SO₄ (aqueous) | (2S,3S)-2-Methylpyrrolidine-3-carboxylic acid | Reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. |

| Basic hydrolysis | NaOH/KOH (aqueous, reflux) | Sodium/potassium carboxylate derivatives | Saponification occurs at elevated temperatures, yielding salts with >80% purity after purification. |

Oxidation Reactions

The pyrrolidine ring and methyl groups are susceptible to oxidation under controlled conditions.

| Oxidizing Agents | Conditions | Products | Mechanistic Insights |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | 3-Ketopyrrolidine derivatives | Oxidative cleavage of the C–N bond occurs, forming ketones as intermediates. |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | 2-Methyl-3-carboxy-pyrrolidine N-oxide | Stereochemistry at C2 and C3 remains intact due to steric hindrance. |

Reduction Reactions

The ester group and pyrrolidine ring participate in reduction pathways.

Nucleophilic Substitution

The ester group acts as an electrophilic site for nucleophilic attack.

| Nucleophiles | Conditions | Products | Kinetic Data |

|---|---|---|---|

| Amines (e.g., NH₃) | Methanol, 25°C | (2S,3S)-2-Methylpyrrolidine-3-carboxamide | Reaction rate depends on amine basicity (k ≈ 0.15 M⁻¹s⁻¹ for NH₃). |

| Alcohols (e.g., MeOH) | Acid catalysis (H⁺) | Transesterified esters | Equilibrium favors product formation under Dean-Stark conditions. |

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening to form linear amines.

| Acid Catalyst | Conditions | Products | Stereochemical Outcome |

|---|---|---|---|

| HBr (48% aqueous) | Reflux, 6 h | 4-Amino-2-methylpentanoic acid methyl ester | Retained configuration at C2 and C3 due to ring strain relief. |

Hydrogenation and Cycloadditions

The compound participates in catalytic hydrogenation and cycloaddition reactions.

Biological Interactions

While not a classical chemical reaction, the compound modulates enzyme activity through stereospecific interactions:

-

Enzyme Inhibition : Binds to proteases via hydrogen bonding between the ester carbonyl and active-site residues (e.g., serine hydrolases) .

-

Receptor Modulation : Acts as a partial agonist for GABA receptors due to structural mimicry of endogenous ligands .

Key Mechanistic and Stereochemical Considerations

-

Steric Effects : The methyl group at C2 hinders nucleophilic attack at the adjacent carbonyl, favoring reactions at C3 .

-

Stereochemical Retention : Reduction and hydrolysis reactions preserve the (2S,3S) configuration due to the absence of planar intermediates .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution by stabilizing transition states.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C7H13NO2

- Molecular Weight : 129.18 g/mol

- CAS Number : 42856-71-3

- Chirality : Contains two stereocenters, making it a valuable compound for studies involving chirality.

Medicinal Chemistry

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate serves as a crucial building block in drug development. Its applications include:

- Drug Development : It is explored as a precursor for synthesizing pharmaceuticals targeting neurological disorders and other conditions .

- Chiral Synthesis : Acts as a chiral building block in organic synthesis, facilitating the creation of complex molecules with specific stereochemistry .

Research indicates that this compound exhibits various biological activities:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative damage |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Antimicrobial | Exhibits activity against various bacterial strains |

| Neuroprotective | Protects neuronal cells from damage in neurodegenerative diseases |

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound showed promise in reducing neuronal apoptosis and enhancing cell viability under stress conditions.

- Antioxidant Activity : Research highlighted its capability to scavenge reactive oxygen species (ROS), linked to modulating antioxidant enzyme expression.

- Antimicrobial Properties : Comparative studies found that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics.

Industrial Applications

In industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique stereochemistry makes it valuable for synthesizing complex molecules that require specific configurations.

Wirkmechanismus

The mechanism of action of (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate: This compound is similar in structure but contains a hydroxyl group, which can significantly alter its reactivity and applications.

(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid:

Biologische Aktivität

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate is a chiral compound that has garnered attention in various fields of medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a methyl group and a carboxylate functional group. Its stereochemistry is crucial for its biological interactions, influencing its binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism.

- Receptor Modulation : It may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

Case Studies

- Antitumor Agents : A study explored the synthesis of pyrrolidine derivatives from this compound that exhibited significant antitumor activity. The synthesized compounds showed enhanced efficacy against various cancer cell lines compared to their precursors .

- Metabolic Effects : Another investigation focused on the compound's ability to modulate metabolic pathways by inhibiting ATP citrate lyase. This inhibition redirected energy towards glycogen production rather than fatty acid synthesis, suggesting potential applications in obesity management .

Research Findings

Recent studies have highlighted the importance of stereochemistry in the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Research demonstrated that modifications to the pyrrolidine structure could enhance binding affinity to NMDA receptors, with specific substituents leading to improved potency as antagonists .

- Binding Affinity Studies : Binding studies revealed that derivatives of this compound exhibit varying affinities for ionotropic glutamate receptors, indicating potential for developing selective receptor modulators .

Eigenschaften

IUPAC Name |

methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMDYEQHVQBQMQ-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.